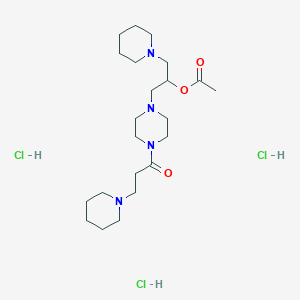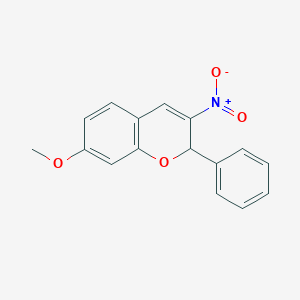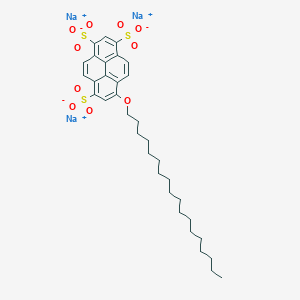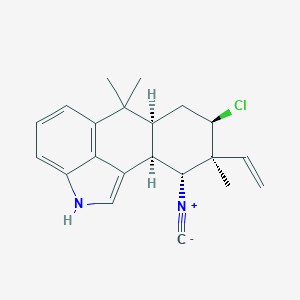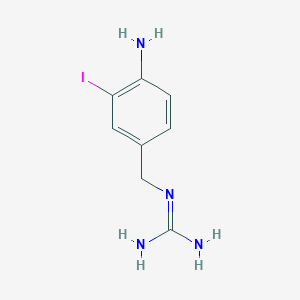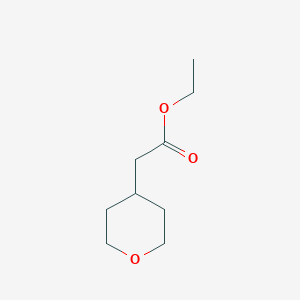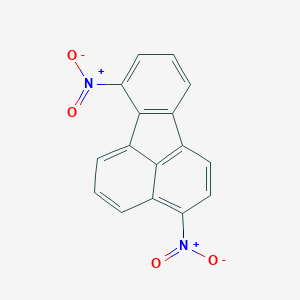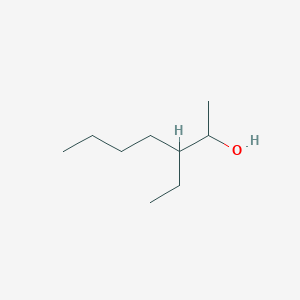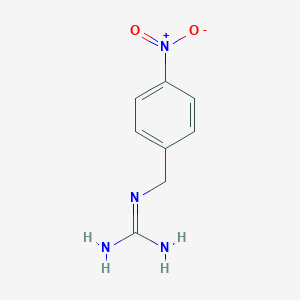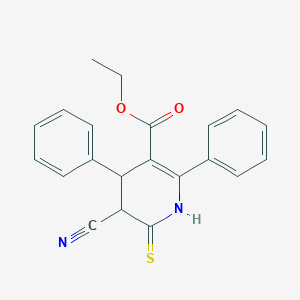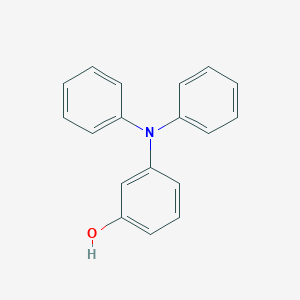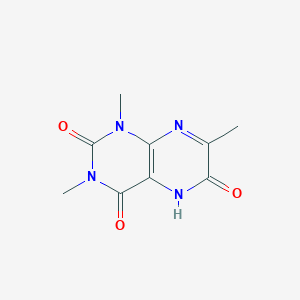
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione is a chemical compound that has been the focus of scientific research for its potential applications in a variety of fields. This compound is also known as tetrahydrobiopterin (BH4), which is an essential cofactor for several enzymes involved in the biosynthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine. BH4 is also involved in the regulation of nitric oxide synthesis, which plays a crucial role in cardiovascular and immune system function.
Mechanism Of Action
BH4 functions as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and the regulation of nitric oxide synthesis. BH4 deficiency can lead to a decrease in neurotransmitter synthesis and impaired vascular function.
Biochemical And Physiological Effects
BH4 has several biochemical and physiological effects, including the regulation of neurotransmitter synthesis, the regulation of nitric oxide synthesis, and the regulation of cell growth and proliferation. BH4 deficiency can lead to several disorders, including neurological disorders, cardiovascular disease, and cancer.
Advantages And Limitations For Lab Experiments
One advantage of using BH4 in lab experiments is its essential role in several biochemical pathways, making it a crucial factor in several physiological processes. However, one limitation is the complexity of its synthesis and the requirement for several cofactors, which can make it challenging to produce in large quantities.
Future Directions
For research on BH4 include further studies on its role in neurological disorders, cardiovascular disease, and cancer. Additionally, research on the development of new synthesis methods and the identification of new cofactors could lead to the production of BH4 in larger quantities and at a lower cost. Finally, research on the development of BH4 analogs and derivatives could lead to the development of new drugs for the treatment of various disorders.
Synthesis Methods
The synthesis of BH4 involves several steps, including the condensation of 2-amino-4-hydroxy-6-pyruvoyl tetrahydropterin (AH4) with dihydropteridine reductase (DHPR) to form dihydrobiopterin (BH2). BH2 is then oxidized to BH4 by the enzyme dihydrofolate reductase (DHFR). This process requires the presence of several cofactors, including flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide phosphate (NADPH).
Scientific Research Applications
BH4 has been the focus of scientific research for its potential applications in several fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, BH4 has been shown to play a crucial role in the biosynthesis of neurotransmitters, which are essential for proper brain function. BH4 deficiency has been implicated in several neurological disorders, including Parkinson's disease, schizophrenia, and depression.
In cardiovascular disease, BH4 has been shown to play a crucial role in the regulation of nitric oxide synthesis, which plays a crucial role in vascular function. BH4 deficiency has been implicated in several cardiovascular disorders, including hypertension and atherosclerosis.
In cancer research, BH4 has been shown to play a role in the regulation of cell growth and proliferation. BH4 deficiency has been implicated in several types of cancer, including breast cancer and prostate cancer.
properties
CAS RN |
101130-63-6 |
|---|---|
Product Name |
1,3,7-Trimethyl-5H-pteridine-2,4,6-trione |
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
1,3,7-trimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C9H10N4O3/c1-4-7(14)11-5-6(10-4)12(2)9(16)13(3)8(5)15/h1-3H3,(H,11,14) |
InChI Key |
VBABXTJOQWJKNW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
Canonical SMILES |
CC1=NC2=C(C(=O)N(C(=O)N2C)C)NC1=O |
synonyms |
2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,7-trimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



